7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This purine-2,6-dione derivative (Molecular formula: C₁₆H₁₈ClN₅O₃, CID 3153005) features a 2-chlorobenzyl group at position 7 and a 3-hydroxypropylamino substituent at position 7. Its structure is characterized by:
- N1 and N3 methyl groups, enhancing metabolic stability.
- A 3-hydroxypropylamino chain at position 8, offering hydrogen-bonding capacity and solubility .
The compound’s SMILES notation (CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCO)CC3=CC=CC=C3Cl) and InChIKey (RBSOAIJTLOABOD-UHFFFAOYSA-N) confirm its stereochemical uniqueness .
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3/c1-21-14-13(15(25)22(2)17(21)26)23(16(20-14)19-8-5-9-24)10-11-6-3-4-7-12(11)18/h3-4,6-7,24H,5,8-10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFIJXMPFJEYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCO)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-chlorobenzyl)-8-((3-hydroxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The compound acts as an inhibitor of various kinases, including AKT and CDK. Kinase inhibitors are crucial in cancer therapy as they interfere with cell signaling pathways that promote cancer cell proliferation and survival.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity across various cell lines. For instance, it has been tested against several human cancer cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and others. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.46 | Inhibition of CDK and AKT pathways |
| NCI-H460 | 0.39 | Induction of apoptosis |
| HepG2 | 1.1 | Cell cycle arrest at G1 phase |
These findings suggest that the compound effectively inhibits cell growth and induces apoptosis in cancer cells.
Kinase Inhibition
The compound has demonstrated potent inhibitory activity against various kinases:
- AKT Kinase : A critical player in cancer cell survival and metabolism.
- CDK2 : Involved in cell cycle regulation; inhibition leads to cell cycle arrest.
In a study by Wang et al., the compound showed a Ki value in the nanomolar range against CDK2, indicating strong binding affinity and potential for therapeutic application in oncology .
Case Studies
- Study on MCF-7 Cells : A recent study evaluated the effect of this compound on MCF-7 cells, revealing an IC50 value of 0.46 µM. The study noted that treatment led to significant apoptosis as evidenced by increased caspase activity.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, supporting its potential as an effective anticancer agent.
Comparison with Similar Compounds
Substituent Variations at Position 7
The 2-chlorobenzyl group distinguishes this compound from analogues with simpler or alternative substituents:
Key Insight : The 2-chlorobenzyl group in the target compound likely enhances binding affinity to hydrophobic pockets in biological targets compared to benzyl or ethyl groups .
Substituent Variations at Position 8
The 3-hydroxypropylamino group at position 8 is critical for solubility and hydrogen bonding:
Key Insight: The 3-hydroxypropylamino group balances solubility and target engagement, whereas methoxy or chloro substituents prioritize lipophilicity or electronic effects, respectively .
Physicochemical and Pharmacokinetic Profiling
Molecular Properties Comparison
Key Insight : The target compound’s moderate LogP and hydrogen-bonding capacity suggest favorable absorption and distribution profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
